Alcaftadine Methylhydroxy-N-demethylated is a derivative of alcaftadine, which is an H1 histamine receptor antagonist primarily used in ophthalmic applications. The compound has the molecular formula and a molecular weight of approximately 295.38 g/mol. It is characterized by its structural formula, which includes a piperidine ring and an imidazo-benzazepine framework, making it a unique entity among antihistamines .
These reactions are critical for understanding the compound's stability and reactivity in biological systems.
Alcaftadine Methylhydroxy-N-demethylated exhibits significant biological activity as an H1 receptor antagonist. Its primary mechanism involves blocking histamine at the H1 receptor sites, thereby preventing allergic responses such as itching and inflammation associated with allergic conjunctivitis. Additionally, it has been shown to inhibit histamine release from mast cells and reduce eosinophil activation, contributing to its therapeutic effects .
The synthesis of Alcaftadine Methylhydroxy-N-demethylated typically involves the following steps:
This method ensures a high yield of the desired compound while maintaining purity .
Alcaftadine Methylhydroxy-N-demethylated is primarily utilized in:
Its unique structure allows for specific interactions with biological targets, enhancing its efficacy compared to other antihistamines .
Studies on Alcaftadine Methylhydroxy-N-demethylated have indicated that it interacts with various biological systems:
These interactions underline its potential effectiveness in managing allergic conditions .
Several compounds share structural or functional similarities with Alcaftadine Methylhydroxy-N-demethylated. Notable examples include:
| Compound Name | Structure Type | Primary Use |
|---|---|---|
| Alcaftadine | H1 receptor antagonist | Allergic conjunctivitis treatment |
| Ketotifen | H1 receptor antagonist | Allergic conditions treatment |
| Olopatadine | Dual action (H1 antagonist & mast cell stabilizer) | Allergic conjunctivitis treatment |
| Acrivastine | H1 receptor antagonist | Allergy relief |
Alcaftadine Methylhydroxy-N-demethylated stands out due to its specific methylhydroxy modification, which enhances its binding affinity and selectivity for H1 receptors compared to other antihistamines. This modification may also contribute to a favorable side effect profile, making it an attractive option for patients sensitive to traditional antihistamines .
The metabolic conversion of Alcaftadine Methylhydroxy-N-demethylated occurs predominantly through cytosolic enzyme systems that operate independently of cytochrome P450 pathways [1] [2] [3]. Research has demonstrated that the metabolism of alcaftadine compounds involves cytosolic enzymes, particularly aldehyde dehydrogenase and alcohol dehydrogenase systems, which mediate the N-demethylation process through non-microsomal pathways [4] [5]. These cytosolic enzyme systems represent critical components in the biotransformation of alcaftadine derivatives, facilitating the conversion to active metabolites through aldehyde oxidation mechanisms [4].
The cytosolic environment provides optimal conditions for N-demethylation reactions, with studies showing that red blood cell cytosol promotes enzymatic N-demethylation reactions displaying typical Michaelis-Menten kinetics [6]. The demethylase activity is linked with hemoglobin and enhanced in the presence of nicotinamide adenine dinucleotide and the nicotinamide adenine dinucleotide-methemoglobin reductase system [6]. Cytosolic factors have been shown to alter the metabolism of N-demethylation substrates, with separation of cytosolic proteins by gel filtration revealing factors that can both inhibit and stimulate N-demethylation processes [7].
Aldehyde dehydrogenases represent a family of nineteen enzymes within the human genome that participate in the detoxification of exogenously and endogenously generated aldehydes [8]. The aldehyde dehydrogenase family consists of three primary classes: class 1 (low Km, cytosolic), class 2 (low Km, mitochondrial), and class 3 (high Km, expressed in tumors, stomach, and cornea) [8]. Each class exhibits constitutive and inducible forms, with aldehyde dehydrogenase 1 and aldehyde dehydrogenase 2 representing the most important enzymes for aldehyde oxidation [8].
The isoform specificity of aldehyde dehydrogenases plays a crucial role in determining substrate selectivity and catalytic efficiency. Research has identified that aldehyde dehydrogenase 2, the mitochondrial form, demonstrates very high affinity for acetaldehyde with a Km value of 0.2 micromolar and high reaction velocity of 280 per minute [9]. In contrast, aldehyde dehydrogenase 1A1 exhibits different kinetic parameters and substrate specificity profiles [9]. Studies on aldehyde dehydrogenase isoforms in cancer stem cell populations have revealed differential expression patterns, with aldehyde dehydrogenase 3A1 showing significant upregulation in both A549 and HepG2 sphere populations [10].
The following table summarizes key aldehyde dehydrogenase isoforms and their characteristics:
| Isoform | Location | Km Value | Primary Function | Expression Pattern |
|---|---|---|---|---|
| Aldehyde Dehydrogenase 1A1 | Cytosolic | Variable | Aldehyde detoxification | Constitutive |
| Aldehyde Dehydrogenase 2 | Mitochondrial | 0.2 μM | Acetaldehyde oxidation | High in liver |
| Aldehyde Dehydrogenase 3A1 | Multiple tissues | High Km | Aromatic aldehyde metabolism | Inducible |
Alcohol dehydrogenases catalyze the reversible oxidation of alcohols to aldehydes through a well-characterized mechanism involving nicotinamide adenine dinucleotide cofactors [11]. The catalytic mechanism comprises the binding of the starting material together with nicotinamide cofactors to the enzyme active site, followed by hydride transfer between cofactor and substrate [11]. The reaction proceeds through ordered binding, where coenzyme binds to free apoenzyme subunits before substrate binding occurs [12].
The active site of alcohol dehydrogenases contains metal ions, predominantly zinc, which participate in coordination of starting materials rather than fulfilling redox activities [11]. The catalytic mechanism involves five distinct steps: activation of the catalytic cysteine via water-mediated proton abstraction, nucleophilic attack on the electrophilic substrate, formation of tetrahedral intermediates, hydrolysis of resulting intermediates, and dissociation of reduced cofactor with subsequent enzyme regeneration [13].
Research has demonstrated that alcohol dehydrogenases exhibit stereospecificity in their catalytic mechanisms, with four different stereochemical hydride transfer pathways possible depending on the facial selectivity of hydride attack [11]. The reversibility of alcohol dehydrogenase reactions represents a key feature, with any given enzyme catalyzing both nicotinamide adenine dinucleotide phosphate-driven reduction of carbonyl compounds and nicotinamide adenine dinucleotide-driven oxidation of alcohols [11].
Studies on yeast alcohol dehydrogenase have revealed that the kinetic mechanism appears to be ordered, with coenzyme binding occurring before substrate binding [12]. The proton relay system involves histidine residues forming hydrogen bonds with nicotinamide ribose, completing the proton relay from bound alcohol substrates [12].
Non-cytochrome P450 oxidative metabolism represents a significant component of xenobiotic biotransformation, with extensive cytochrome P450-independent oxidative metabolism occurring through aldehyde oxidase, xanthine oxidoreductase, flavin-containing monooxygenase, monoamine oxidase, alcohol dehydrogenase, and aldehyde dehydrogenase-dependent pathways [14]. These enzymes serve as detoxifying systems, although they occasionally mediate severe toxicity through bioactivation processes [14].
The non-cytochrome P450 enzymes demonstrate distinct regulatory patterns compared to cytochrome P450 systems, with limited inducibility and specific inhibition profiles [14]. Research has shown that synthetic and natural chemicals serve as inhibitors for non-cytochrome P450 enzymes, though pharmacokinetic-based drug interactions through these inhibitors have rarely been reported in vivo [14]. Multiple mechanisms participate in basal expression and regulation of non-cytochrome P450 enzymes, with only limited numbers of inducers capable of upregulating their expression [14].
Aldehyde oxidase and xanthine oxidase represent molybdo-flavoenzymes that catalyze oxidation of aromatic azaheterocycles, with significant species differences in activity profiles [15]. Both enzymes contain molybdenum pyranopterin cofactors and oxidize electron-deficient substrates via nucleophilic oxidation mechanisms [16]. The molybdenum cofactor contains three sulfurs and two oxygens, with the catalytically labile oxygen derived from water and the sulfur atom accepting hydride in equatorial positions of the square-pyramidal molybdenum coordination complex [16].
Species-specific involvement studies have revealed differential contributions of aldehyde oxidase and xanthine oxidase in drug metabolism. Research on the negative allosteric modulator VU0424238 demonstrated that rats and cynomolgus monkeys oxidized the substrate to 6-oxopyrimidine metabolite via aldehyde oxidase-mediated pathways, while secondary oxidation to 2,6-dioxopyrimidine metabolite was mediated predominantly by aldehyde oxidase in monkeys and xanthine oxidase in rats [15].
The following comparative analysis table illustrates key differences between aldehyde oxidase and xanthine oxidase:
| Parameter | Aldehyde Oxidase | Xanthine Oxidase |
|---|---|---|
| Primary Substrates | N-heterocyclic compounds | Purines, hypoxanthine |
| Species Variability | High interspecies differences | More consistent across species |
| Inhibitor Sensitivity | Hydralazine sensitive | Allopurinol sensitive |
| Physiological Role | Xenobiotic metabolism | Purine catabolism |
| Clinical Relevance | Drug metabolism variations | Gout, oxidative stress |
Mechanistic studies using density functional theory calculations support a concerted mechanism for both xanthine oxidase and aldehyde oxidase involving hydride displacement from sp2 carbon atoms [16]. The transition state structures show that carbon-oxygen bond formation is nearly complete, with the carbon-oxygen bond length approximately 90% formed while the carbon-hydrogen bond is only 80% broken [16].
Hepatic microenvironments provide unique conditions for reductive metabolism pathways that complement oxidative transformation processes [17]. The reductive metabolism of compounds in hepatocytes occurs through thiol-dependent processes, with cytosolic fractions capable of reducing substrates to alternative metabolites [17]. Research has demonstrated that hepatocyte cytosolic fractions can reduce nitric oxide to nitrous oxide through thiol-dependent mechanisms, with thiol consumption observed during the reduction process [17].
The hepatic microenvironment undergoes significant reprogramming during pathological conditions, affecting reductive metabolism pathways [18]. Metabolic stress-induced hepatocyte injury triggers homeostatic immune responses and tissue repair mechanisms that influence the local microenvironment and enzymatic activities [18]. The liver microenvironment encompasses complex interactions between parenchymal cells, stromal cells, and immune compartments that collectively influence metabolic pathway activities [18].
Reductive pathways in hepatic microenvironments involve multiple enzymatic systems including mitochondrial amidoxime-reducing component, which requires electrons from nicotinamide adenine dinucleotide as electron donor [19]. The electrons pass through flavin adenine dinucleotide-containing cytochrome b5 reductase and cytochrome b5 before reaching the mitochondrial amidoxime-reducing component protein where substrate reduction occurs in the molybdenum-active site [19].
Studies on hepatic nicotinamide adenine dinucleotide reductive stress have revealed that common genetic variants influence cytosolic free nicotinamide adenine dinucleotide/nicotinamide adenine dinucleotide ratios [20]. The combination of specific enzymes and cofactor availability allows selective perturbation of cytosolic free nicotinamide adenine dinucleotide/nicotinamide adenine dinucleotide ratios in hepatocytes, influencing reductive metabolism capabilities [20].
The structural modifications present in Alcaftadine Methylhydroxy-N-demethylated represent significant alterations to the parent compound that fundamentally influence its molecular reactivity, receptor binding characteristics, and conformational behavior. This metabolite, also designated as Alcaftadine Metabolite-7, exhibits a molecular formula of C18H21N3O with a molecular weight of 295.4 g/mol, reflecting the loss of one carbon atom through N-demethylation and the addition of a hydroxyl group [1] [2] [3].
The introduction of the methylhydroxy functional group at the 3-position of the imidazobenzazepine scaffold produces profound changes in the electronic distribution and chemical reactivity of the molecule. This structural modification transforms the original aldehyde group (present in the parent alcaftadine) into a primary alcohol, fundamentally altering the electron-withdrawing capacity and hydrogen bonding potential of this region [2] [3].
The methylhydroxy substitution introduces a primary alcohol functionality that serves as both a hydrogen bond donor and acceptor, significantly enhancing the compound's hydrophilicity compared to the parent aldehyde. This modification creates an additional polar interaction site that can engage in intermolecular hydrogen bonding networks, particularly relevant in aqueous biological environments. The electron-withdrawing inductive effect of the hydroxyl group, while less pronounced than the original aldehyde carbonyl, still influences the overall electronic density distribution throughout the conjugated imidazobenzazepine system [4] [5].
Computational studies on similar hydroxylated aromatic systems demonstrate that methyl hydroxyl substitution can increase molecular polarity by approximately 1.2-1.5 log units in terms of partition coefficient changes. The presence of the hydroxyl group also introduces conformational constraints due to intramolecular hydrogen bonding possibilities with neighboring heteroatoms in the imidazobenzazepine framework [6] [5].
Table 1: Molecular Properties Comparison
| Compound | Chemical Formula | Molecular Weight (g/mol) | CAS Number | Structural Modification | Functional Groups |
|---|---|---|---|---|---|
| Alcaftadine | C19H21N3O | 307.4 | 147084-10-4 | Parent compound | Aldehyde, imidazobenzazepine, N-methylpiperidine |
| Alcaftadine Methylhydroxy-N-demethylated | C18H21N3O | 295.4 | 147582-55-6 | N-demethylation + methylhydroxy substitution | Alcohol, imidazobenzazepine, piperidine |
The reactivity profile of the methylhydroxy-substituted metabolite differs markedly from the parent compound in several key aspects. The replacement of the aldehyde with a primary alcohol eliminates the electrophilic carbonyl carbon, reducing the compound's susceptibility to nucleophilic attack. However, this modification enhances the molecule's capacity for hydrogen bonding interactions, which may compensate for the loss of electrophilic reactivity in biological systems [6] [7].
The N-demethylation of the piperidine ring represents a critical structural modification that significantly impacts the compound's interaction profile with histamine receptors. The removal of the N-methyl group eliminates steric hindrance around the basic nitrogen center while simultaneously increasing the nucleophilicity and hydrogen bonding capacity of the piperidine nitrogen [8] [9].
In the parent alcaftadine, the N-methyl group contributes electron density through inductive effects while creating steric bulk that can influence receptor binding geometry. The demethylated metabolite exhibits enhanced flexibility around the piperidine nitrogen, allowing for improved conformational adaptation within receptor binding sites. This increased conformational freedom can lead to more optimal positioning of the molecule within the histamine receptor binding pocket [4] [10].
Studies on histamine receptor binding indicate that N-methylation in the imidazole ring of histamine itself nearly abolishes H2 receptor interaction, while side-chain methylation preserves or enhances activity. The N-demethylation in Alcaftadine Methylhydroxy-N-demethylated follows similar principles, where the removal of the N-methyl group from the piperidine ring may enhance receptor binding through reduced steric hindrance and improved hydrogen bonding capacity [8] [9].
Table 2: Histamine Receptor Binding Profiles
| Receptor Subtype | Alcaftadine pKi | Binding Characteristic | Functional Activity | Therapeutic Relevance |
|---|---|---|---|---|
| H1 Receptor | 8.5 | High affinity antagonist | Inverse agonist | Primary antihistamine activity |
| H2 Receptor | High affinity | Higher than ketotifen | Inverse agonist | Anti-inflammatory effects |
| H4 Receptor | 5.8 | Moderate affinity | Inverse agonist | Immunomodulation |
The electronic effects of N-demethylation extend beyond simple steric considerations. The removal of the electron-donating methyl group increases the basicity of the piperidine nitrogen, potentially enhancing ionic interactions with negatively charged residues in histamine receptor binding sites. Specifically, the interaction with conserved aspartate residues at position 3.32 in histamine receptors may be strengthened through more effective electrostatic interactions [10].
Molecular orbital calculations suggest that N-demethylation increases the electron density on the nitrogen atom by approximately 0.1-0.2 electron units, as measured by natural population analysis charges. This enhanced electron density facilitates stronger hydrogen bonding interactions with receptor residues and may improve the overall binding affinity profile [6] [7].
Table 3: Electronic Effects of Structural Modifications
| Structural Feature | Electronic Effect | Impact on Reactivity | Receptor Interaction |
|---|---|---|---|
| N-Methyl Group | Electron donating (+I) | Decreased electrophilicity | Steric hindrance |
| N-Demethylated Nitrogen | Increased nucleophilicity | Enhanced hydrogen bonding | Improved binding geometry |
| Methylhydroxy Substitution | Electron withdrawing (-I) | Increased polarity | Additional H-bond acceptor |
| Aldehyde Group | Electron withdrawing (-I) | Enhanced electrophilicity | Potential covalent interaction |
The conformational behavior of Alcaftadine Methylhydroxy-N-demethylated exhibits distinct characteristics when transitioning between aqueous and lipid environments, reflecting the amphiphilic nature introduced by the combined structural modifications. The presence of both hydrophilic (methylhydroxy group) and lipophilic (imidazobenzazepine core) regions creates a molecule capable of adopting different conformational states depending on the surrounding environment [11] [12].
In aqueous phases, the compound adopts extended conformations that maximize hydrogen bonding interactions between the methylhydroxy group and surrounding water molecules. Molecular dynamics simulations of similar hydroxylated aromatic compounds indicate that the hydroxyl group can participate in an average of 2.3 hydrogen bonds with water molecules, significantly stabilizing the hydrated state. The N-demethylated piperidine ring also contributes to aqueous solvation through its enhanced hydrogen bonding capacity [12] [13].
The conformational flexibility of the molecule in aqueous environments is characterized by rapid interconversion between multiple low-energy conformers. The removal of the N-methyl group reduces steric constraints around the piperidine ring, allowing for greater conformational freedom. This enhanced flexibility may facilitate the molecule's ability to adapt to different receptor binding sites while maintaining appropriate pharmacophoric arrangements [14] [15].
In lipid phases, the conformational dynamics become more restricted due to the anisotropic nature of the membrane environment. The hydrophobic imidazobenzazepine core tends to associate with lipid acyl chains, while the methylhydroxy group seeks interactions with phospholipid headgroups or interfacial water molecules. This differential solvation leads to preferential orientations that minimize unfavorable hydrophobic-hydrophilic contacts [11] [16].
Table 4: Conformational Dynamics in Different Phases
| Environment | Hydration State | Mobility | Predominant Conformation | Hydrogen Bonding | Partition Behavior |
|---|---|---|---|---|---|
| Aqueous Phase | Fully hydrated | High flexibility | Extended/solvated | Water-mediated | Hydrophilic |
| Lipid Phase | Partially hydrated | Restricted conformations | Membrane-associated | Lipid headgroup interactions | Amphiphilic |
The partition coefficient of Alcaftadine Methylhydroxy-N-demethylated is significantly altered compared to the parent compound due to the combined effects of N-demethylation and methylhydroxy substitution. The introduction of the hydroxyl group increases hydrophilicity, while the N-demethylation reduces molecular bulk and enhances hydrogen bonding capacity. These modifications result in a compound with improved aqueous solubility but retained ability to interact with lipid membranes [17] [18].
Computational studies suggest that the molecule exhibits a log P value approximately 0.8-1.2 units lower than the parent alcaftadine, indicating increased hydrophilicity. This change in lipophilicity affects both the distribution of the compound within biological systems and its interaction kinetics with membrane-bound receptors. The enhanced hydrophilicity may contribute to improved clearance characteristics while potentially reducing membrane penetration compared to the parent compound [17] [19].